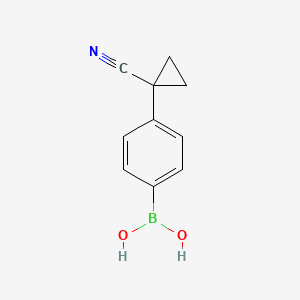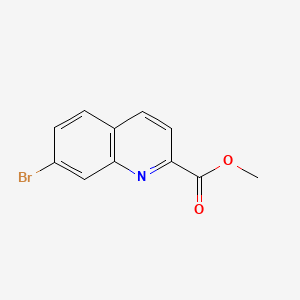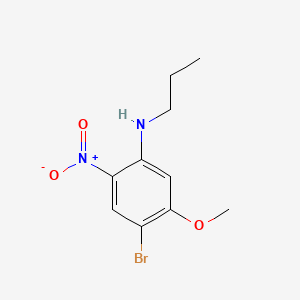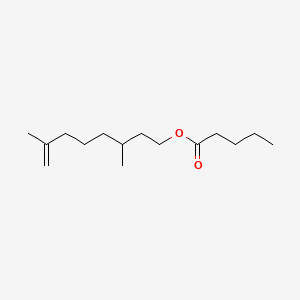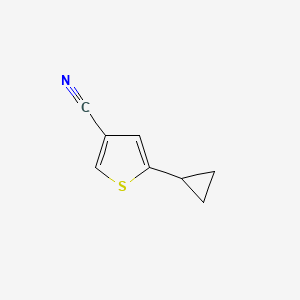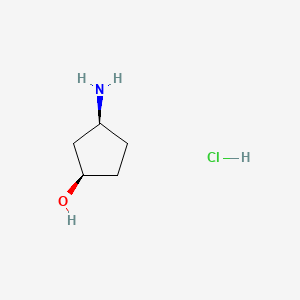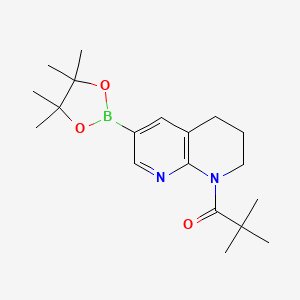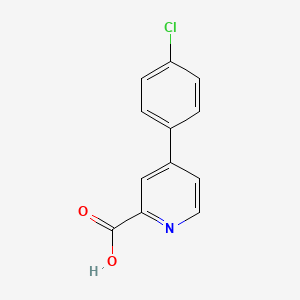
4-(4-Chlorophenyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)picolinic acid is a chemical compound with the molecular formula C12H8ClNO2 . It is a derivative of picolinic acid, which is an isomer of nicotinic acid and isonicotinic acid .
Molecular Structure Analysis
The molecular structure of 4-(4-Chlorophenyl)picolinic acid consists of a picolinic acid core with a chlorophenyl group attached at the 4-position . The average mass of the molecule is 233.650 Da .Physical And Chemical Properties Analysis
4-(4-Chlorophenyl)picolinic acid is a solid at room temperature . It has a molecular weight of 233.65 .Applications De Recherche Scientifique
Environmental Impact and Toxicology : Studies have examined the environmental fate and toxicological impacts of chlorophenols, including their presence in municipal solid waste incineration and potential effects on aquatic environments. For example, chlorophenols are precursors to dioxins in chemical and thermal processes, which has implications for pollution and toxicity in natural environments (Peng et al., 2016; Krijgsheld & Gen, 1986).
Antioxidant Activity : Research on antioxidants, including those related to chlorophenyl derivatives, has identified critical methods for determining antioxidant activity. These methods are essential for understanding how compounds like 4-(4-Chlorophenyl)picolinic acid might exhibit or influence antioxidant properties in biological systems (Munteanu & Apetrei, 2021).
Biodegradation and Environmental Remediation : The degradation of chlorophenols, including by microbial action, is crucial for remediating environmental pollution. Understanding the microbial processes that break down chlorophenyl compounds helps in developing strategies for cleaning up contaminated sites and reducing the impact of these compounds on ecosystems (Magnoli et al., 2020).
Pharmacological Properties : The pharmacological effects of compounds related to 4-(4-Chlorophenyl)picolinic acid, such as chlorogenic acid, have been extensively studied. These compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, which are of interest for developing new therapeutic agents (Naveed et al., 2018).
Chemical Behavior and Reactions : Research on the regioselectivity of bromination in unsymmetrical dimethylpyridines, including compounds structurally related to 4-(4-Chlorophenyl)picolinic acid, provides insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Thapa et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
4-(4-chlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-3-1-8(2-4-10)9-5-6-14-11(7-9)12(15)16/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMWJUORSCVRKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687306 |
Source


|
| Record name | 4-(4-Chlorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)picolinic acid | |
CAS RN |
1258612-04-2 |
Source


|
| Record name | 4-(4-Chlorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


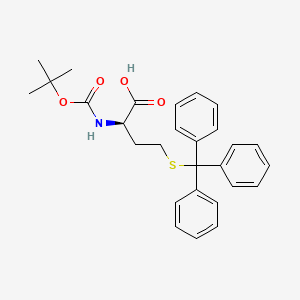
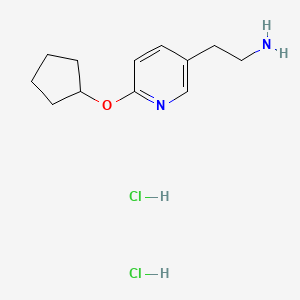
![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylic acid](/img/structure/B577447.png)
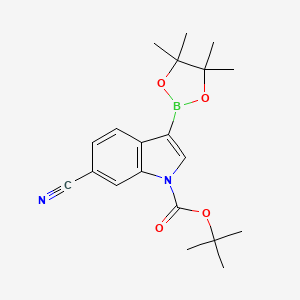
![oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine](/img/structure/B577449.png)
